molecular formula C7H16ClNO B6269296 rac-[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride, cis CAS No. 1955505-53-9

rac-[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride, cis

Cat. No.: B6269296
CAS No.: 1955505-53-9
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride, cis: is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride, cis typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of suitable precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of 1,4-diketones with ammonia or primary amines.

    Introduction of Methyl Groups: The next step involves the introduction of methyl groups at the 1 and 2 positions of the pyrrolidine ring. This can be done using methylating agents such as methyl iodide in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 3 position of the pyrrolidine ring through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in the formation of fully saturated pyrrolidine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxymethyl group, where it can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Fully saturated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in the study of stereochemistry and chiral catalysis.

Biology:

  • Investigated for its potential as a biochemical probe to study

Properties

CAS No.

1955505-53-9

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.